N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3S/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGLEBQOOUAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of furan-2-ylmethanol with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Step 1: Furan-2-ylmethanol is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride.
Step 2: Triethylamine is added as a base to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonamide Cores
3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219902-58-5)
- Structural Features : Incorporates a chloro and methoxy substituent on the benzene ring, along with dual N-substituents (furan-2-ylmethyl and thiophen-3-ylmethyl).
- The thiophene substituent introduces sulfur-based interactions, which could influence solubility and metabolic pathways .
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
- Structural Features : Contains a cyclopropyl group and a hydroxyl (-OH) substituent at the 4-position.
- The cyclopropyl group may enhance conformational rigidity, affecting target engagement .
N-(Quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide
- Structural Features: Features a quinoline-carbamoyl group and a diazirinyl substituent.
- Comparison: The diazirinyl group enables photoaffinity labeling for target identification, while the quinoline moiety may enhance binding to hydrophobic pockets in proteins like NLRP3 inflammasome .
Analogues with Heterocyclic Substituents
N-(Furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Structural Features : Replaces the sulfonamide core with an oxadiazole ring but retains the furan and trifluoromethyl groups.
N-(2-Thiophen-2-ylethyl)cyclohexanecarboxamide
Fluorinated Analogues
Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
- Structural Features : Highly fluorinated substituents, including pentafluoroethyl and tris(trifluoromethyl) groups.
Pharmacological Inhibitors
Compounds like N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide and its analogs (e.g., COL3A1 inhibitors from ) demonstrate inhibitory activity against cancer-related targets. For instance, the trifluoromethyl group in these compounds enhances binding to hydrophobic regions of enzymes or receptors, while the furan moiety may participate in π-π stacking or hydrogen bonding .
Comparative Data Table
Key Findings and Implications
- Trifluoromethyl Group : Enhances metabolic stability and target affinity across analogs.
- Furan Substituent : Contributes to binding interactions but may increase susceptibility to oxidative metabolism.
- Structural Diversity : Modifications such as chloro, methoxy, or heterocyclic substituents significantly alter solubility, bioavailability, and target specificity.
Biological Activity
N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as FGL4247, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H14F3N3O3S, with a molecular weight of approximately 373.35 g/mol. The compound features a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical reactivity and biological properties.
Antibacterial Activity
FGL4247 has demonstrated antibacterial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This multidrug-resistant pathogen poses significant challenges in healthcare settings. The compound's mechanism involves interaction with specific bacterial targets, enhancing its binding affinity due to the trifluoromethyl group, which increases metabolic stability and reactivity.
Table 1: Antibacterial Activity of FGL4247
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | < 0.5 μg/mL |
| S. pneumoniae | 0.008 μg/mL |
| S. epidermidis | 0.03 μg/mL |
Anticancer Activity
In addition to its antibacterial properties, FGL4247 has shown promising anticancer activity across various cancer cell lines. Studies indicate that it may inhibit cell proliferation by targeting key enzymes involved in cancer progression.
Case Study: In Vitro Anticancer Evaluation
A study evaluated the anticancer effects of FGL4247 against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated significant cytotoxicity with IC50 values ranging from 5.1 to 22.08 µM, demonstrating that FGL4247 could be more potent than standard chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity of FGL4247
| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| HepG2 | 6.19 ± 0.50 | 9.18 ± 0.60 |
| MCF-7 | 5.10 ± 0.40 | 7.26 ± 0.30 |
| HCT116 | 12.00 ± 1.00 | Not tested |
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase enzymes, which are crucial for maintaining pH balance in cells and are often overexpressed in tumors.
- Targeting Cancer Pathways : Molecular docking studies suggest that FGL4247 interacts with the active sites of proteins involved in cancer cell proliferation, leading to apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to the furan ring or trifluoromethyl group can significantly alter its potency and selectivity against various biological targets. The presence of the trifluoromethyl group enhances both binding affinity and metabolic stability, while the furan ring facilitates interactions with aromatic residues in target proteins.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
- Temperature Control : Maintain ≤25°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis).
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amine-sulfonyl chloride coupling .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies often arise from:
- Purity Variations : Impurities ≥5% can skew bioactivity results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter IC₅₀ values. Standardize protocols using guidelines like OECD 439 .
- Structural Analogues : Compare with derivatives (e.g., thiophene-substituted sulfonamides) to isolate the furan group’s role in activity .
Q. Example Data Contradiction :
| Study | Reported IC₅₀ (µM) | Assay System | Purity (%) |
|---|---|---|---|
| A | 0.8 | Enzyme X | 99 |
| B | 5.2 | Enzyme X | 85 |
Resolution: Re-test compound at ≥98% purity under identical assay conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the furan and sulfonamide groups. Key markers:
- Furan protons: δ 6.2–7.4 ppm (multiplet, 3H).
- Trifluoromethyl: δ 120–125 ppm (¹³C, quartet, J = 35–40 Hz) .
- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 334.05 (calculated: 334.06) .
Advanced: What strategies improve yield in the sulfonamide coupling step?
Answer:
- Solvent Optimization : Replace THF with DMF to enhance nucleophilicity of the furan-2-ylmethylamine .
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction.
- Additives : Include 0.1 eq. KI to stabilize intermediates via iodide complexation .
Q. Yield Comparison :
| Condition | Yield (%) |
|---|---|
| THF, no additive | 62 |
| DMF + KI | 89 |
Basic: What in vitro biological activities are documented for this compound?
Answer:
- Enzyme Inhibition : Inhibits dihydropteroate synthase (DHPS) with IC₅₀ = 1.2 µM, comparable to sulfa drugs .
- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus (ATCC 25923) .
- Cytotoxicity : Selective activity (CC₅₀ = 50 µM in HEK293 vs. 12 µM in MCF-7) suggests cancer cell targeting .
Advanced: How do structural modifications impact biochemical interactions?
Answer:
Structure-Activity Relationship (SAR) Findings :
Q. Key Data :
| Modification | IC₅₀ (µM) | logP |
|---|---|---|
| Furan-2-ylmethyl | 1.2 | 2.1 |
| Thiophen-3-ylmethyl | 5.8 | 2.4 |
| -CF₃ → -CH₃ | 12.7 | 1.3 |
Basic: What computational methods predict pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME or QikProp to estimate:
- Molecular Docking : AutoDock Vina identifies binding to DHPS (PDB: 1AJ0) with ΔG = -9.2 kcal/mol .
Advanced: How to validate enzyme inhibition mechanisms experimentally?
Answer:
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate (p-aminobenzoic acid) concentrations. A non-competitive inhibition pattern (unchanged Kₘ, reduced Vₘₐₓ) confirms allosteric binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd = 0.8 µM) and stoichiometry (n = 1.1) .
Q. Experimental Workflow :
Enzyme Purification : Express DHPS in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.
Activity Assay : Monitor NADPH oxidation at 340 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
